molecular formula C14H8ClFN4O2 B180407 N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine CAS No. 184356-50-1

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

Cat. No. B180407
M. Wt: 318.69 g/mol
InChI Key: OXLCCXLHESAETR-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including “N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine”, typically consists of a planar quinazoline core with various substituents. These substituents can significantly influence the compound’s physical, chemical, and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine” would depend on its exact structure, particularly the nature and position of its substituents .

Scientific Research Applications

Synthesis and Antitumor Activities

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine has been studied for its potential in synthesizing novel compounds with antitumor activities. For instance, diazole 4-aminoquinazoline derivatives synthesized from this compound have shown significant inhibitory activities against PC-3 cell lines in vitro, indicating potential applications in cancer treatment (Liao Wen-j, 2015).

Solid Phase Synthesis Applications

This compound also plays a role in the solid phase synthesis of other chemical structures. It was used in the synthesis of 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines, providing a basis for further chemical and pharmaceutical research (Xiaobing Wang et al., 2005).

PET Imaging Agent Synthesis

Its derivatives have been evaluated as potential PET imaging agents for tumor detection. In particular, experiments on tumor-bearing mice showed that these derivatives can concentrate in tumors, suggesting their use in medical imaging for cancer diagnosis (Yurong Chen et al., 2012).

Antibacterial Properties

Research has also explored the antibacterial properties of related compounds, with some derivatives showing significant activity against both gram-positive and gram-negative strains. This suggests the potential for developing new antibacterial drugs based on this chemical structure (Y. Al-Hiari et al., 2007).

Molecular Docking Studies

In molecular docking studies, indole-aminoquinazoline hybrids derived from this compound have shown moderate to significant activity against various cancer cell lines. This highlights the compound's role in the development of new anticancer agents (M. Mphahlele et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some quinazoline derivatives may be harmful if swallowed, inhaled, or in contact with skin . They may also cause eye and skin irritation .

Future Directions

Quinazoline derivatives are a promising class of compounds in drug discovery due to their wide range of biological activities. Future research could focus on synthesizing new quinazoline derivatives, like “N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine”, and testing their biological activities . Additionally, computational methods could be used to predict the properties and potential biological targets of these compounds .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN4O2/c15-11-5-8(1-3-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLCCXLHESAETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408139
Record name TCMDC-123784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

CAS RN

184356-50-1
Record name TCMDC-123784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Marvania, PC Lee, R Chaniyara, H Dong… - Bioorganic & medicinal …, 2011 - Elsevier
A series of N-mustard-quinazoline conjugates was synthesized and subjected to antitumor studies. The N-mustard pharmacophore was attached at the C-6 of the 4-anilinoquinazolines …
Number of citations: 114 www.sciencedirect.com
A Foucourt, D Hédou, C Dubouilh-Benard, L Désiré… - Molecules, 2014 - mdpi.com
The convenient synthesis of a library of novel 6,6,5-tricyclic thiazolo[5,4-f] quinazolines (forty molecules) was achieved mainly under microwave irradiation. Dimroth rearrangement and 4…
Number of citations: 59 www.mdpi.com
A Foucourt, C Dubouilh-Benard, E Chosson… - Tetrahedron, 2010 - Elsevier
A useful and rapid access to 4-anilino-6-nitroquinazolines was investigated in a multi-gram scale via microwave-accelerated condensation and Dimroth rearrangement of the starting …
Number of citations: 71 www.sciencedirect.com
Z Wang, C Wang, Y Sun, N Zhang, Z Liu, J Liu - Tetrahedron, 2014 - Elsevier
A novel approach to prepare 4-anilinoquinazoline derivatives based on the transformation of indoline-2,3-dione to formamidine was developed. The processes with this approach are …
Number of citations: 29 www.sciencedirect.com
S Lin, Y Li, Y Zheng, L Luo, Q Sun, Z Ge… - European journal of …, 2017 - Elsevier
A series of novel compounds with phosphoramide mustard functionality incorporated into the quinazoline scaffold of EGFR/HER2 inhibitors were designed and synthesized as multi-…
Number of citations: 23 www.sciencedirect.com
R Li, W Zhao, C Jin, H Xiong - Bioorganic Chemistry, 2023 - Elsevier
Developing bioactive axial ligands ligated platinum(IV) complexes with advantages over monotherapy and drug combinations is an efficient strategy to ameliorate the clinical defects of …
Number of citations: 3 www.sciencedirect.com
BR Marvania - 2011 - core.ac.uk
Cancer is a collective term used for a group of diseases that are characterized by the loss of control of the growth, division, and spread of a group of cells, leading to a primary tumor that …
Number of citations: 0 core.ac.uk

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